(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(quinolin-4-ylcarbonyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(quinolin-4-ylcarbonyl)piperidin-3-ol is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14230712 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
AMPA Receptor Modulation
One study focused on the use of CX516, a compound acting as a modulator of the AMPA receptor, in the treatment of schizophrenia. The research explored the drug's impact on clinical ratings, neuropsychological testing, and adverse events, although it did not demonstrate significant improvement in psychosis or cognition at the tested doses. This illustrates the exploration of chemical compounds in modulating neurotransmitter receptors for potential psychiatric applications (Marenco et al., 2002).
Dietary Heterocyclic Amines
Another study examined the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet versus those receiving parenteral alimentation, highlighting the research interest in understanding the exposure and potential health impacts of dietary compounds (Ushiyama et al., 1991).
Repellent Efficacy
Research on a piperidine repellent against mosquitoes and black flies in field evaluations demonstrates the application of chemical compounds in developing effective insect repellents, contributing to public health efforts in managing vector-borne diseases (Debboun et al., 2000).
Anticoagulant Properties
The study of MD 805, an anticoagulant, in patients undergoing hemodialysis showcases the investigation of compounds for their potential to improve clinical outcomes in managing coagulation during medical treatments (Matsuo et al., 1986).
Properties
IUPAC Name |
[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-quinolin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-19-12-24(22(26)17-7-9-23-18-4-2-1-3-16(17)18)10-8-15(19)14-5-6-20-21(11-14)28-13-27-20/h1-7,9,11,15,19,25H,8,10,12-13H2/t15-,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPQVDPOPYBTEI-HNAYVOBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)C(=O)C4=CC=NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)C(=O)C4=CC=NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.